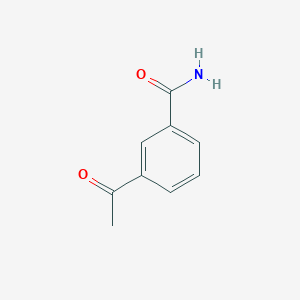

3-Acetylbenzamide

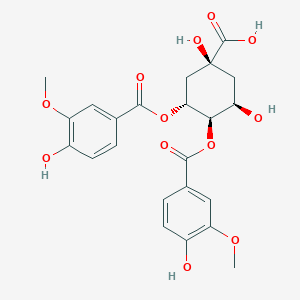

Overview

Description

3-acetylbenzamide is a methyl ketone that is benzamide in which one of the meta hydrogens has been replaced by an acetyl group. It is a bacterial secondary metabolite from actinomycete strain WA23-4-4 isolated from the intestinal tract of Periplaneta americana (American cockroach), it shows significant antifungal activity against Candida albicans ATCC 10231 and Aspergillus niger ATCC 16404 but is less active against Trichophyton rubrum ATCC 60836 and Aspergillus fumigatus ATCC 96918. It has a role as an antifungal agent and a bacterial metabolite. It is a member of benzamides, a primary carboxamide, an aromatic ketone and a methyl ketone.

Scientific Research Applications

Organic Synthesis and Catalysis :

- A study demonstrated the Rh(III)-catalyzed oxidative C-H allylation of N-acetylbenzamides with 1,3-dienes, showcasing a novel reaction mechanism involving allyl-to-allyl 1,4-Rh(III) migration (Korkis et al., 2016).

Dermatology and Cosmetology :

- Acetyl hexapeptide-3, used in anti-aging topical formulations, was studied for its effects on skin mechanical properties. The study concluded that it effectively improves conditions of the cutaneous tissue in anti-aging cosmetic formulations (Tadini et al., 2015).

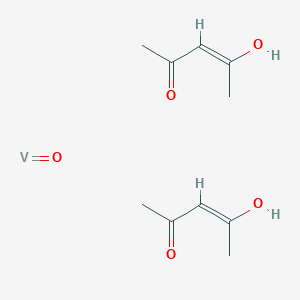

Material Science and Chemical Vapor Deposition :

- Research on N-silver(I) acetylbenzamide complexes revealed their potential application in metal organic chemical vapor deposition for the production of high-purity silver films (Tao et al., 2012).

Cell Biology and Apoptosis Studies :

- A study on 3-Acetylpyridine neurotoxicity found that it induces an active form of cell death distinct from apoptosis. This highlights its potential for further research in cellular mechanisms and neurotoxicity (Wüllner et al., 1997).

Pharmacology and Drug Development :

- N-Substituted benzamides, including variants with acetyl groups, have been studied for their role in inhibiting NFκB activation and inducing apoptosis, with implications in sensitization for radio- or chemotherapies (Liberg et al., 1999).

Chemistry and Synthetic Utility :

- The synthesis of o-acetylbenzamide derivatives, with potential applications in various chemical synthesis processes, has been explored (Jin-guo, 2008).

properties

CAS RN |

78950-32-0 |

|---|---|

Product Name |

3-Acetylbenzamide |

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

3-acetylbenzamide |

InChI |

InChI=1S/C9H9NO2/c1-6(11)7-3-2-4-8(5-7)9(10)12/h2-5H,1H3,(H2,10,12) |

InChI Key |

VTBUZDRQHQPEQY-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)N |

synonyms |

3-acetylbenzamide |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride](/img/structure/B1260789.png)

![(3S,3'S,4'R,5'S)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1260793.png)

![2-[Carbamimidoyl(methyl)amino]ethanesulfonic acid](/img/structure/B1260795.png)